molecular formula C17H15N3O2S B2710819 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-16-5

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2710819
CAS No.: 392244-16-5
M. Wt: 325.39
InChI Key: LADMDMPIRSYXSS-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a 1,3,4-thiadiazole ring system, a nitrogen-sulfur containing heterocycle renowned for its broad spectrum of pharmacological activities and its role as a bioisostere for rings like pyrimidine and pyridazine . This substitution can enhance a compound's lipophilicity, potentially improving cell permeability and oral absorption in preclinical models . The 1,3,4-thiadiazole scaffold is a privileged structure in pharmacology, present in several clinically used drugs such as the carbonic anhydrase inhibitor acetazolamide and the first-generation cephalosporin antibiotic cefazolin . Derivatives containing this nucleus have been extensively investigated and demonstrated diverse biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory effects . For instance, structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown promising in vitro cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The presence of the 1,3,4-thiadiazole ring in anticancer agents has been linked to several mechanisms, such as apoptosis induction, caspase activation, and tyrosine kinase inhibition . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and biochemical pathways. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(23-16)18-15(21)11-22-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADMDMPIRSYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide to form the intermediate 2-phenoxyacetohydrazide. This intermediate is then cyclized with m-tolyl isothiocyanate under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The phenoxy and m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable anti-inflammatory activities. For instance, derivatives similar to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide have been investigated for their potential as inhibitors of cyclooxygenase enzymes (COX). A study demonstrated that certain thiadiazole derivatives displayed significant inhibition of COX-II, which is crucial for developing anti-inflammatory drugs .

1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown effectiveness against various bacterial strains. In vitro studies reported that specific analogs exhibited potent antibacterial activity, suggesting potential uses in treating bacterial infections .

1.3 Cancer Research
Thiadiazole compounds are being explored for their anticancer properties. Some studies suggest that these compounds can modulate estrogen-related receptors, which play a role in cancer progression. This modulation could lead to therapeutic strategies for cancers sensitive to hormonal changes .

Agricultural Applications

2.1 Herbicidal Activity
this compound and its analogs have been studied for herbicidal properties. Research indicates that these compounds can inhibit weed growth effectively without harming crops, making them valuable in agricultural practices .

2.2 Plant Growth Regulation
Some derivatives of thiadiazole compounds have been shown to act as plant growth regulators. They can influence various physiological processes in plants, potentially enhancing growth and yield under specific conditions .

Structural Insights and Synthesis

A comprehensive understanding of the compound's structure is vital for its application in drug design and agricultural formulations. The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S with a molecular weight of approximately 325.385 g/mol .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of thiadiazole derivatives related to this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Herbicidal Efficacy

Field trials assessing the herbicidal efficacy of this compound showed promising results against common agricultural weeds. The application of the compound resulted in a notable decrease in weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The physicochemical and biological properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Substituents (Thiadiazole/Acetamide) Yield (%) Melting Point (°C) Key Features Reference
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide 3-methylphenyl / phenoxy - - Combines lipophilic methyl and polar phenoxy
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3-methylphenyl / benzothiazole - - Sulfanyl linker; ChemSpider ID 5465848
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide (5e) 4-chlorobenzyl / phenoxy 74 132–134 Chlorine enhances lipophilicity
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) methylthio / isopropyl-methylphenoxy 79 158–160 Higher m.p. due to branched substituents
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide methyl / 4-ethylphenoxy - - Ethyl group increases hydrophobicity
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide 2,4-dimethoxyphenyl / phenyl - - Methoxy groups improve solubility
Key Observations:
  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl in 5e) reduce melting points compared to bulky substituents (e.g., isopropyl in 5f, m.p. 158–160°C) . The target compound’s 3-methylphenyl and phenoxy groups likely result in a moderate melting point, similar to 5e (132–134°C).
  • Synthetic Yields: Yields for analogs range from 68% (5l) to 88% (5h), influenced by substituent reactivity and reaction conditions . The absence of steric hindrance in phenoxy groups may favor higher yields.
  • Solubility and Lipophilicity :
    • Methoxy (e.g., 5k, 5l) and hydroxyl groups enhance water solubility, whereas alkyl/aryl groups (e.g., 3-methylphenyl) increase lipophilicity .

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

The 1,3,4-thiadiazole scaffold has garnered attention for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound this compound exemplifies these properties and serves as a model for studying the biological activity of thiadiazole derivatives.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine with carbon disulfide followed by cyclization.
  • Coupling with Phenoxyacetic Acid : The thiadiazole derivative is then acylated with phenoxyacetic acid to yield the final product.

3.1 Antimicrobial Activity

A range of studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µM) Activity
Escherichia coli0.21Strong antibacterial
Pseudomonas aeruginosa0.21Strong antibacterial
Candida albicans0.50Moderate antifungal

These results indicate that the compound possesses potent antimicrobial properties comparable to established antibiotics .

3.2 Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation.

Case Study : A study assessed its effects on human breast cancer cell lines (MCF-7), revealing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM . The compound's ability to disrupt DNA synthesis was confirmed through flow cytometry analysis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and transcription.
    • Binding interactions include:
      • Hydrogen bonds with SER1084 and ASP437.
      • Pi-Pi stacking interactions with nucleobases.

This multifaceted mechanism underpins its effectiveness as both an antimicrobial and anticancer agent .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as a therapeutic agent against infections and cancer highlights the importance of thiadiazole derivatives in drug development.

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
Thiadiazole formationPOCl₃, 90°C, 3h70–85%
Acetamide couplingTriethylamine, reflux60–75%

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical methods is used:

  • ¹H/¹³C NMR : Peaks for thiadiazole protons (δ 7.2–8.0 ppm) and acetamide carbonyl (δ 165–170 ppm) confirm connectivity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1]) validate molecular weight .
  • X-ray Diffraction : Resolves bond lengths/angles (e.g., C–S bond: 1.68 Å in thiadiazole) for unambiguous structural assignment .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Reference
Thiadiazole-CH7.82 (s, 1H)
Phenoxy aromatic7.28–7.43 (m, 5H)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Systems : Toluene:water (8:2) enhances azide substitution kinetics compared to pure toluene .
  • Catalyst Screening : Triethylamine vs. Na₂SO₄ affects reaction rates; Na₂SO₄ improves drying during extraction .
  • Temperature Control : Reflux at 90°C minimizes side products (e.g., hydrolyzed intermediates) in POCl₃-mediated cyclization .

Contradiction Note : uses sodium azide in aqueous toluene, while employs POCl₃ in non-aqueous conditions. Selection depends on substrate solubility and reactivity .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Purity Checks : Recrystallization (ethanol) removes impurities that distort NMR/MS signals .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for carbonyl groups .

Case Study : In , MS data (m/z 305) matched the calculated molecular weight (304.4 g/mol), resolving ambiguity in sulfur content .

Basic: What methodologies evaluate the bioactivity of this compound?

Answer:

  • Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (MIC ≤ 25 µg/mL) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ values) .
  • Enzyme Inhibition : Docking studies (e.g., with α-glucosidase) predict binding modes using AutoDock Vina .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Reference
α-Glucosidase-8.2 ± 0.3

Advanced: How to perform computational docking studies for this compound?

Answer:

  • Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .
  • Protein Selection : Retrieve PDB structures (e.g., 1XEF for α-glucosidase) .
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA; analyze poses for hydrogen bonds (e.g., thiadiazole S···His279 interaction) .

Visualization : PyMOL renders binding poses (e.g., compound 9c in cyan; active site residues in stick representation) .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Answer:

  • Low-Temperature Quenching : Adding crushed ice after azide reactions prevents exothermic decomposition .
  • Inert Atmosphere : N₂ gas minimizes oxidation of thiol intermediates .
  • Protecting Groups : Acetylation (e.g., using acetic anhydride) shields amine groups during coupling .

Case Study : X-ray analysis in confirmed the stability of trichloroethyl intermediates during triazine formation .

Advanced: How to address regioselectivity challenges in thiadiazole functionalization?

Answer:

  • Directing Groups : Electron-withdrawing substituents (e.g., -NO₂) orient electrophilic substitution at C5 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80% yield at 120°C, 20 minutes) .
  • Steric Effects : Bulky groups (e.g., 3-methylphenyl) favor substitution at less hindered positions .

Example : In -phenylthiazole-4-carbaldehyde directed imine formation exclusively at C5 of the thiadiazole .

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